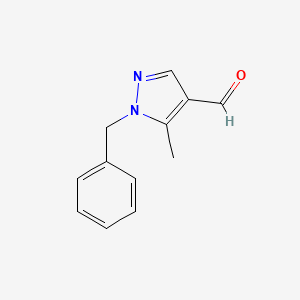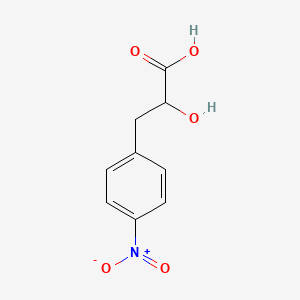
2-Hydroxy-3-(4-nitrophenyl)propanoic acid
Descripción general
Descripción
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a chemical compound with a molecular weight of 227.17 . It has a unique structure that enables it to be utilized in various fields such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
A chemoenzymatic strategy has been designed for the synthesis of a similar compound, where 4-nitrobenzaldehyde is converted to (2 S,3 R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction .Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3-(4-nitrophenyl)propanoic acid” can be represented by the InChI code1S/C9H9NO6/c11-7-2-1-5 (3-6 (7)10 (15)16)4-8 (12)9 (13)14/h1-3,8,11-12H,4H2, (H,13,14) . Physical And Chemical Properties Analysis
“2-Hydroxy-3-(4-nitrophenyl)propanoic acid” is a solid compound . Its IUPAC name is 2-hydroxy-3-(4-nitrophenyl)propanoic acid, and it has a molecular weight of 211.17 .Aplicaciones Científicas De Investigación
1. Intermediate in Synthesis of Fire-retardants
2-Hydroxy-3-(4-nitrophenyl)propanoic acid has been used in the synthesis of fire-retardant intermediates. Specifically, its derivative, 2,2-bis(4-hydroxy-3-nitrophenyl)-propane, has been synthesized by nitration of 2,2-bis(4-hydroxyphenyl)-propane using nitric acid. This process, under optimal conditions, yielded the target product with a high yield of 87.5% (H. Yun-chu, 2002).
2. Role in Optical Activity and Stereochemistry Studies
The compound has been utilized in research on optical activity and stereochemistry. One study involved the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters using a derivative of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid (S. Drewes et al., 1992).
3. Antioxidant, Anti-inflammatory, and Antiulcer Activity
A series of novel compounds involving derivatives of 2-Hydroxy-3-(4-nitrophenyl)propanoic acid have been synthesized and evaluated for their in vitro antioxidant activity, anti-inflammatory activity, and antiulcer activity. Some of these compounds exhibited significant action in these areas (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).
4. Solid-Phase Synthesis Applications
The compound has been used in solid-phase synthesis processes. An efficient method for the synthesis of diverse 3,5-disubstituted-2-aminofuranones was developed using α-Hydroxy acids loaded on a nitrophenyl carbonate derivative of Wang resin as acylating agents (D. Matiadis et al., 2009).
5. Enantioseparation Studies
2-Hydroxy-3-(4-nitrophenyl)propanoic acid is involved in the study of enantioseparation, particularly in the context of countercurrent chromatography. This research contributes to our understanding of the influence of substituents on enantiorecognition in chemical compounds (Yang Jin et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,11H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHYZGPSJIUDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)
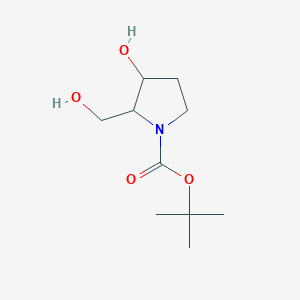
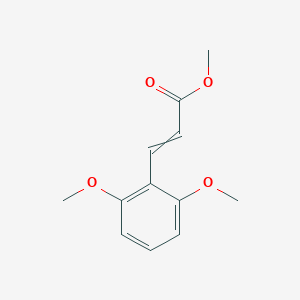
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)
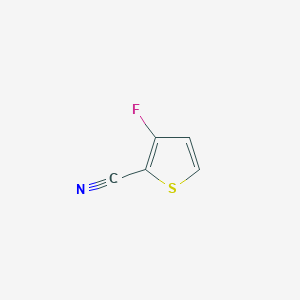
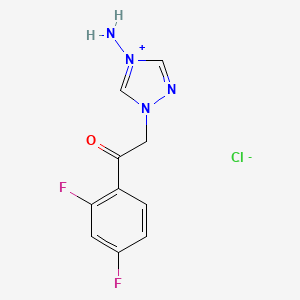
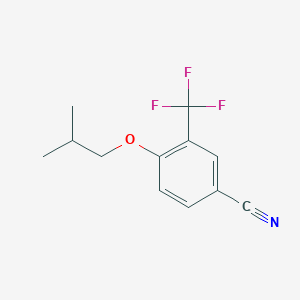

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)
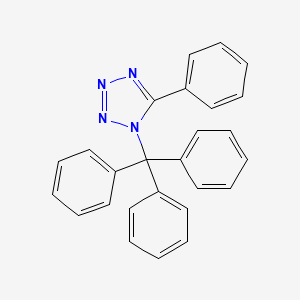
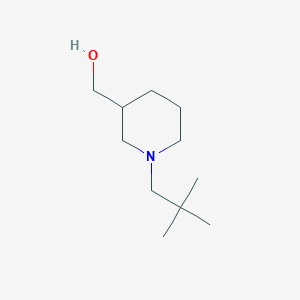
![(1r,2s,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B3105769.png)
